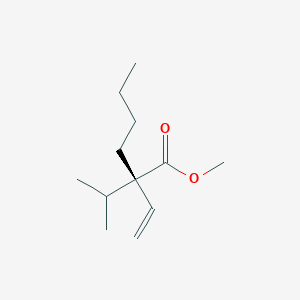

Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate

Description

Properties

CAS No. |

919087-57-3 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

methyl (2S)-2-ethenyl-2-propan-2-ylhexanoate |

InChI |

InChI=1S/C12H22O2/c1-6-8-9-12(7-2,10(3)4)11(13)14-5/h7,10H,2,6,8-9H2,1,3-5H3/t12-/m0/s1 |

InChI Key |

PPCLONULRSADRA-LBPRGKRZSA-N |

Isomeric SMILES |

CCCC[C@@](C=C)(C(C)C)C(=O)OC |

Canonical SMILES |

CCCCC(C=C)(C(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate typically involves esterification reactions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, usually at room temperature, to prevent the decomposition of sensitive intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing esters to alcohols.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters, depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate is an organic compound classified as an ester, possessing a molecular formula of and a molecular weight of approximately 198.30 g/mol. The compound is characterized by a hexanoate backbone, a methyl group attached to the ester functional group, an ethenyl group, and an isopropyl substituent. The chiral center in its structure makes it a subject of interest in chemistry and biology. Parchem supplies this compound and a range of specialty chemicals worldwide .

Applications

This compound has various applications across different fields:

- Organic Synthesis It can serve as a building block in organic synthesis.

- Biological systems The biological activity of this compound is mainly because of its ester functionality, which allows it to interact with various biological systems. Esters can undergo hydrolysis by enzymes such as esterases, leading to the release of bioactive components, which is crucial for understanding its metabolic pathways and potential pharmacological effects. Interaction studies focus on how this compound interacts with biological molecules. The compound's hydrolysis by esterases is significant for its metabolism, affecting its bioavailability and efficacy in biological systems, which helps predict its behavior in pharmacological contexts.

Mechanism of Action

The mechanism by which Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate exerts its effects involves interactions with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis is crucial for the compound’s metabolism and bioactivity. The pathways involved include enzymatic cleavage and subsequent metabolic transformations.

Comparison with Similar Compounds

Methyl Hexanoate and Ethyl Hexanoate

- Structure: Methyl hexanoate (C₇H₁₄O₂) and ethyl hexanoate (C₈H₁₆O₂) are simpler esters lacking the ethenyl and isopropyl substituents.

- Applications: Both are volatile aroma compounds found in plants, notably in Cabernet Sauvignon and Norton grapes, contributing to fruity and floral notes .

- Key Differences: The target compound’s bulkier substituents (ethenyl and isopropyl) likely reduce volatility compared to methyl/ethyl hexanoate, altering its sensory profile. The (2S)-chirality in the target compound may confer enantioselective interactions in biological systems, unlike the achiral methyl/ethyl hexanoate.

2-Ethyl Hexyl (2S)-2-Hydroxypropanoate (CAS 186817-80-1)

- Structure: Features a hydroxypropanoate ester chain and a 2-ethylhexyl group.

- Safety data for 2-ethyl hexyl derivatives often highlight dermal irritation risks , whereas the target compound’s safety profile remains undocumented.

Methyl (2S)-2-Amino-6-[(1-Ethoxy-1-Oxopropan-2-yl)Amino]Hexanoate (CAS 2165435-43-6)

- Structure: Contains amino and ethoxy-oxo-propylamino substituents (C₁₂H₂₄N₂O₄).

- Functional Impact: Amino groups enhance water solubility and reactivity, making this compound suitable for pharmaceutical synthesis (e.g., peptide analogs) . In contrast, the target compound’s non-polar substituents favor hydrophobic applications.

2-(2-Methylprop-2-Enoyloxy)Ethyl 6-Hydroxyhexanoate (CAS 85099-10-1)

- Structure: Combines a hydroxyhexanoate chain with a methacryloyloxy ethyl group.

- Applications : Likely used in polymer chemistry due to the reactive acrylate moiety, whereas the target compound’s ethenyl group may participate in crosslinking reactions .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate | 45124-23-0 | C₁₂H₂₂O₂ | Ethenyl, isopropyl, methyl ester | Flavors, fragrances, polymers |

| Methyl hexanoate | 106-70-7 | C₇H₁₄O₂ | Methyl ester | Food aroma, plant volatiles |

| 2-Ethyl hexyl (2S)-2-hydroxypropanoate | 186817-80-1 | C₁₁H₂₂O₃ | Hydroxyl, ethylhexyl ester | Cosmetics, plasticizers |

| Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate | 2165435-43-6 | C₁₂H₂₄N₂O₄ | Amino, ethoxy-oxo-propylamino | Pharmaceuticals, peptide synthesis |

| 2-(2-Methylprop-2-enoyloxy)ethyl 6-hydroxyhexanoate | 85099-10-1 | C₁₃H₂₀O₆ | Acrylate, hydroxyhexanoate | Polymer crosslinking agents |

Research Findings and Implications

- Volatility and Chirality: The target compound’s stereochemistry and substituents may enhance its stability in hydrophobic matrices compared to simpler esters like methyl hexanoate, which are more volatile and prone to evaporation .

- Reactivity : The ethenyl group in the target compound could enable polymerization or derivatization, akin to acrylate esters used in green procurement guidelines for polymer production .

Biological Activity

Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate is an organic compound classified as an ester, with a molecular formula of CHO and a molecular weight of approximately 198.30 g/mol. This compound features a chiral center, contributing to its stereochemical properties and making it a subject of interest in various fields of chemistry and biology. Its biological activity is primarily attributed to its ester functionality, which allows it to interact with various biological systems.

Chemical Structure and Properties

The structure of this compound consists of a hexanoate backbone with a methyl group attached to the ester functional group, characterized by the presence of an ethenyl group and an isopropyl substituent. The compound's unique structure can influence its biological interactions and metabolic pathways.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 198.30 g/mol |

| Functional Group | Ester |

| Chiral Center | Yes |

Biological Activity

The biological activity of this compound is significant due to its potential interactions with enzymes and other biological molecules. Research indicates that esters can undergo hydrolysis by enzymes such as esterases, leading to the release of bioactive components. These transformations are crucial for understanding its metabolic pathways and potential pharmacological effects.

Interaction with Biological Systems

- Hydrolysis by Esterases : The hydrolysis process is significant for the metabolism of this compound, affecting its bioavailability and efficacy in biological systems. Understanding these interactions helps predict its behavior in pharmacological contexts.

- Potential Pharmacological Effects : The compound's ability to interact with various enzymes suggests that it may have therapeutic applications, particularly in drug design where ester functionalities are often utilized for prodrug strategies.

Case Studies and Research Findings

Several studies have explored the biological activity of related esters, providing insights into the potential applications of this compound:

- Volatile Compound Studies : In research involving volatile compounds from strawberries, esters like methyl hexanoate were identified as key contributors to flavor profiles. This suggests that similar esters may also play roles in sensory biology .

- Inhibition Studies : A study on inhibitors targeting neutral sphingomyelinase showed that structural analogs can significantly affect enzyme activity, indicating that modifications in ester structures can lead to varying biological activities .

- Pharmacokinetics : Research on prodrugs has demonstrated that modifying ester groups can enhance oral bioavailability and brain penetration, which is crucial for developing effective pharmaceuticals .

Q & A

Q. Table 1. Comparative Hydrolysis Kinetics of this compound and Analogs

| Compound | (pH 7.4) | Activation Energy (kJ/mol) |

|---|---|---|

| Target compound | 48 h | 85.3 |

| Linear hexanoate ester | 12 h | 72.1 |

| Key Insight : Steric hindrance from isopropyl/ethenyl groups increases stability by 4-fold. Data derived from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.